1,3,3a,4,5,6-Hexahydro-2h-indol-2-one
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Overview
Description
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: is a heterocyclic organic compound that belongs to the indole family. This compound is characterized by a six-membered ring fused to a five-membered nitrogen-containing ring. It is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be synthesized through several methods, including:
Cyclization of Amino Ketones: One common method involves the cyclization of amino ketones under acidic or basic conditions. This reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Reduction of Indole Derivatives: Another method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indole derivatives.
Scientific Research Applications
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3,3a,4-Tetrahydro-2H-indol-2-one: This compound has a similar structure but lacks the additional hydrogen atoms, making it less saturated.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another similar compound with a different ring structure, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
1438-97-7 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,3,3a,4,5,6-hexahydroindol-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h4,6H,1-3,5H2,(H,9,10) |
InChI Key |
XYOTVNLEVSFRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)CC(=O)N2 |
Origin of Product |
United States |
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